molecular formula C6H11NO3 B15260538 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B15260538
M. Wt: 145.16 g/mol
InChI Key: FWDCYSRMGBFGKZ-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutanone derivatives, which are subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups, respectively. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

  • 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
  • 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the presence of the hydroxyl group at the 3-position can enhance its ability to form hydrogen bonds, potentially leading to different biological activities .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-5(10)2-6(7,3-5)4(8)9/h10H,2-3,7H2,1H3,(H,8,9)

InChI Key

FWDCYSRMGBFGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)N)O

Origin of Product

United States

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